molecular formula C23H24N4O3 B2673280 4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide CAS No. 921788-35-4

4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide

Cat. No. B2673280
M. Wt: 404.47
InChI Key: SUTFYVMCFHXGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as PQA and is used in a variety of research studies due to its unique properties.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that certain compounds, structurally related to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide", possess significant anti-inflammatory properties. For instance, a study on the design of new H4 receptor ligands highlighted the development of compounds with notable anti-inflammatory effects in vivo. These compounds were designed using a flexible alignment model, leading to the identification of potent H4R ligands with nanomolar affinities. One of the compounds showed considerable anti-inflammatory effects in a carrageenan-induced paw edema model in rats, suggesting potential for therapeutic applications in inflammatory conditions (Smits et al., 2008).

Antimicrobial and Antifungal Activity

Compounds structurally similar to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide" have been synthesized and evaluated for their in vitro microbial activity against a range of bacterial and fungal species. A study on novel s-Triazinyl piperazines showcased the design, synthesis, and characterization of compounds with promising antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungal species. This research highlights the potential of such compounds in addressing the growing need for new antimicrobial agents, particularly in the face of rising antibiotic resistance (Patel et al., 2010).

Antiprion Activity

Research into the development of therapeutic agents against prion diseases has also benefited from compounds related to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide". A study focusing on the synthesis of benzamide derivatives explored their binding affinity for human PrP(C) and their ability to inhibit its conversion into PrP(Sc). These compounds, characterized by the presence of a 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino group, exhibited promising antiprion activity, opening avenues for the development of potential therapeutic agents against prion diseases (Fiorino et al., 2012).

Anti-leukemic Activity

The potential anti-leukemic activity of compounds structurally related to "4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide" has been explored. A study on the synthesis, crystal structure, and anti-leukemic activity of specific derivatives demonstrated cytotoxic potential against leukemia cell lines. This research underscores the possibility of utilizing such compounds in the development of anti-leukemic therapies, contributing to the broader field of cancer research (Guillon et al., 2018).

properties

IUPAC Name

4-[[2-(2-piperidin-1-ylquinolin-8-yl)oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c24-23(29)17-7-10-18(11-8-17)25-21(28)15-30-19-6-4-5-16-9-12-20(26-22(16)19)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTFYVMCFHXGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((2-(Piperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide

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